![molecular formula C5H9NO3 B14370088 N-[(Oxiran-2-yl)methyl]glycine CAS No. 91914-99-7](/img/structure/B14370088.png)
N-[(Oxiran-2-yl)methyl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(Oxiran-2-yl)methyl]glycine is a chemical compound that features an oxirane (epoxide) ring and a glycine moiety. This compound is of interest due to its unique structural properties, which make it a versatile intermediate in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
N-[(Oxiran-2-yl)methyl]glycine can be synthesized through several methods. One common approach involves the reaction of glycine with epichlorohydrin under basic conditions. The reaction typically proceeds as follows:
- Glycine is dissolved in water and a base such as sodium hydroxide is added.
- Epichlorohydrin is then added dropwise to the solution while maintaining the temperature at around 0-5°C.
- The reaction mixture is stirred for several hours, allowing the formation of this compound.
- The product is then isolated and purified through crystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-[(Oxiran-2-yl)methyl]glycine undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The compound can be reduced to form amino alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Diols: Formed through oxidation of the epoxide ring.
Amino Alcohols: Formed through reduction of the compound.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
科学研究应用
N-[(Oxiran-2-yl)methyl]glycine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of N-[(Oxiran-2-yl)methyl]glycine involves its ability to react with various nucleophiles due to the presence of the reactive epoxide ring. This reactivity allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
N-[(Oxiran-2-yl)methyl]glycine can be compared with other similar compounds such as:
Glycidyl Methacrylate: Another compound with an epoxide ring, used in the production of epoxy resins.
N,N-bis[(oxiran-2-yl)methyl]aniline: A compound with two epoxide rings, used in various industrial applications.
The uniqueness of this compound lies in its combination of the glycine moiety with the epoxide ring, which imparts distinct reactivity and versatility in chemical synthesis.
属性
CAS 编号 |
91914-99-7 |
|---|---|
分子式 |
C5H9NO3 |
分子量 |
131.13 g/mol |
IUPAC 名称 |
2-(oxiran-2-ylmethylamino)acetic acid |
InChI |
InChI=1S/C5H9NO3/c7-5(8)2-6-1-4-3-9-4/h4,6H,1-3H2,(H,7,8) |
InChI 键 |
FTHORVJMZMMRQU-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)CNCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bis[2-(2-butoxyethoxy)ethyl] carbonate](/img/structure/B14370021.png)

![3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate](/img/structure/B14370028.png)
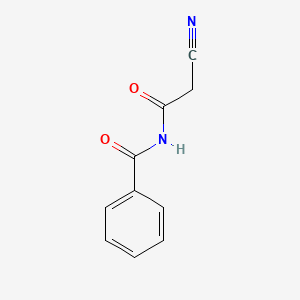
![N-[1-(Diethylcarbamoyl)cyclohexyl]-4-nitro-N-phenylbenzamide](/img/structure/B14370041.png)
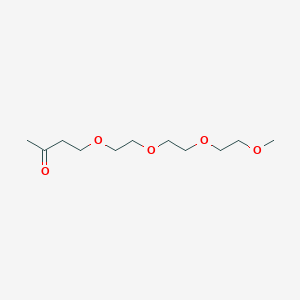

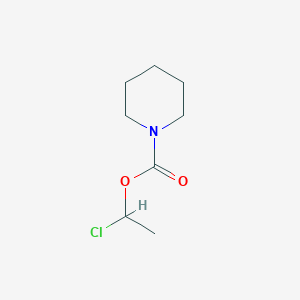
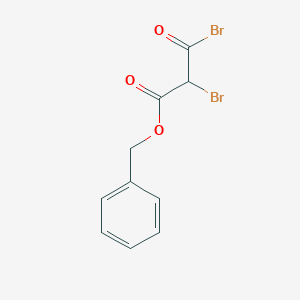
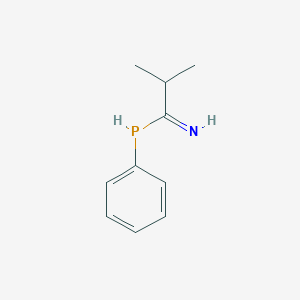
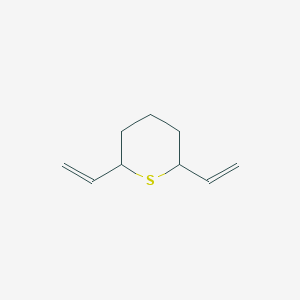
![1-(4-Cyanophenyl)-4-[4-(dimethylamino)phenyl]pyridin-1-ium](/img/structure/B14370089.png)
![2-Methyl-2-[methyl(propan-2-yl)amino]propan-1-ol](/img/structure/B14370094.png)
